1,4-Dichloro-2-fluoro-6-nitrobenzene

Description

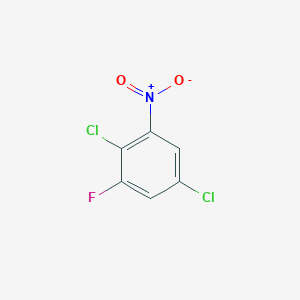

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOGYALENIHQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289442 | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-73-4 | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131666-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 1,4 Dichloro 2 Fluoro 6 Nitrobenzene Analogs

Electrophilic and Nucleophilic Reactivity of Halogenated Nitrobenzene (B124822) Systems

Conversely, the strong electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance. libretexts.orgmasterorganicchemistry.com In polychlorinated nitrobenzenes, nucleophiles will preferentially displace the chloride that is ortho or para to the nitro group. For instance, in 1,4-dichloro-2-nitrobenzene (B41259), nucleophiles displace the chloride adjacent (ortho) to the nitro group. wikipedia.org

Aryl halides that have electron-withdrawing substituents can undergo nucleophilic substitution reactions. libretexts.org For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide at room temperature. libretexts.org The reaction proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

| Compound | Reaction Type | Key Reactivity Features |

| Halogenated Nitrobenzenes | Electrophilic Substitution | Deactivated ring, ortho/para directing halogens. quora.com |

| Halogenated Nitrobenzenes | Nucleophilic Aromatic Substitution | Activated ring, especially at ortho/para positions to the nitro group. libretexts.org |

| 1,4-Dichloro-2-nitrobenzene | Nucleophilic Aromatic Substitution | Nucleophiles displace the chloride ortho to the nitro group. wikipedia.org |

| 2- or 4-Fluoro-substituted nitroarenes | Vicarious Nucleophilic Substitution | Fluoride (B91410) acts as a superior leaving group, making SNAr faster than VNS. organic-chemistry.org |

Detailed Analysis of Reaction Mechanisms in Substituted Nitroaromatics

Role of Substituent Electronic Effects (Nitro, Chloro, Fluoro) on Reactivity

The reactivity of substituted nitroaromatic compounds is profoundly influenced by the electronic effects of their substituents. The nitro group, being a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, plays a dominant role in the reactivity of these systems. This electron withdrawal significantly deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.org The activation for SNAr is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Halogen substituents (chloro and fluoro) exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, but they are also capable of donating electron density to the aromatic ring through resonance (+M) via their lone pairs. quora.com In the context of electrophilic aromatic substitution, the deactivating inductive effect of halogens generally outweighs the activating resonance effect, leading to slower reaction rates compared to benzene (B151609). quora.com However, the resonance effect directs incoming electrophiles to the ortho and para positions. quora.com

In nucleophilic aromatic substitution, the strong inductive effect of halogens enhances the electrophilicity of the aromatic ring, thereby increasing its reactivity towards nucleophiles. nih.gov The electron-withdrawing effect of a halogen in the para position contributes to the activation of the ortho position towards nucleophilic attack. nih.gov Fluorine, being the most electronegative halogen, exerts the strongest inductive effect. This is a key reason why in many SNAr reactions, the order of reactivity for the leaving group is F > Cl > Br > I, which is counterintuitive to the C-X bond strength. masterorganicchemistry.com The rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by the inductive effect of the halogen. masterorganicchemistry.com

In a molecule like 1,4-dichloro-2-fluoro-6-nitrobenzene, the cumulative electron-withdrawing effects of the two chloro, one fluoro, and one nitro group would render the ring highly electron-deficient and thus extremely reactive towards nucleophiles. The positions of substitution would be dictated by the combined directing effects of these substituents, with the positions ortho and para to the powerful nitro group being the most activated. For instance, in the fluorination of 1,3-dichloro-4-nitrobenzene, the fluorination at the ortho position to the nitro group is faster than at the para position due to an enhanced inductive effect. researchgate.net

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Electrophilic Aromatic Substitution | Overall Effect on Nucleophilic Aromatic Substitution |

| Nitro (NO₂) | Strong | Strong | Strong Deactivation, Meta-directing | Strong Activation, Ortho/Para-directing |

| Chloro (Cl) | Moderate | Weak | Weak Deactivation, Ortho/Para-directing | Activation |

| Fluoro (F) | Strong | Weak | Weak Deactivation, Ortho/Para-directing | Strong Activation |

Kinetic Isotope Effect (KIE) Studies in Aromatic Substitution Processes

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including aromatic substitution processes. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can provide insights into the rate-determining step of the reaction.

In the context of nucleophilic aromatic substitution (SNAr), KIE studies have been instrumental in confirming the two-step addition-elimination mechanism. For the majority of SNAr reactions, the first step, which is the nucleophilic addition to the aromatic ring to form the Meisenheimer complex, is the rate-limiting step. nih.govresearchgate.net This is because this step involves the loss of aromaticity of the ring. nih.gov In such cases, there is no primary kinetic isotope effect observed when the leaving group is a halogen, as the C-X bond is not broken in the rate-determining step.

However, KIE studies become particularly informative in cases of nucleophilic substitution of hydrogen (SNAr-H). In these reactions, the departure of a hydride ion is energetically unfavorable. Therefore, the second step, the departure of the leaving group (in this case, hydrogen), often becomes rate-limiting or partially rate-limiting. In such scenarios, a significant primary kinetic isotope effect would be expected when the hydrogen at the substitution site is replaced by deuterium. Theoretical calculations and modeling of kinetic isotope effects have been used to support the notion that the addition of a nucleophile to the electron-deficient aromatic ring is the rate-limiting step for both SNAr-X and SNAr-H reactions under specific conditions where the subsequent transformation of the σH-adduct is fast. nih.govresearchgate.net

| Reaction Type | Typical Rate-Determining Step | Expected Primary KIE for Leaving Group |

| SNAr (Halogen Leaving Group) | Nucleophilic Addition | No |

| SNAr-H | Often Leaving Group Departure | Yes |

| Electrophilic Aromatic Substitution | Electrophilic Attack | No |

Transition State Analysis and Energetic Profiles of Reaction Pathways

The study of transition states and the energetic profiles of reaction pathways provides a deep understanding of the factors that control the rates and outcomes of chemical reactions. For substituted nitroaromatics, computational chemistry plays a crucial role in mapping out these profiles for both electrophilic and nucleophilic substitution reactions.

In nucleophilic aromatic substitution (SNAr), the reaction pathway typically involves the formation of a high-energy intermediate, the Meisenheimer complex. The energy profile shows two transition states and one intermediate. The first transition state leads to the formation of the Meisenheimer complex, and its energy relative to the reactants determines the activation energy of the addition step. The second transition state corresponds to the departure of the leaving group to form the final product.

In some cases, the nature of the nucleophile and the leaving group can alter the energetic profile. For instance, with a poor leaving group, the second transition state can become higher in energy, making the departure of the leaving group the rate-determining step.

For electrophilic aromatic substitution on deactivated rings like halogenated nitrobenzenes, the activation energy for the first step (attack of the electrophile) is significantly high. The transition state for this step involves the development of a positive charge on the aromatic ring, which is destabilized by the electron-withdrawing nitro and halogen groups. This leads to the observed slow reaction rates. Computational studies can quantify these energy barriers and explain the regioselectivity of the reaction by comparing the energies of the transition states leading to different isomers.

| Reaction Pathway Feature | Description | Influencing Factors |

| First Transition State (SNAr) | Corresponds to the nucleophilic addition to the aromatic ring. | Nature of the nucleophile, solvent, and electronic effects of substituents. |

| Meisenheimer Complex | A resonance-stabilized anionic intermediate. | Stability is enhanced by electron-withdrawing groups at ortho/para positions. |

| Second Transition State (SNAr) | Corresponds to the departure of the leaving group. | Nature of the leaving group and the solvent. |

| Activation Energy | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate. Lowered by stabilizing effects on the transition state. |

Dissociative Electron Attachment Mechanisms in Fluorinated Nitrobenzene Molecules

Dissociative electron attachment (DEA) is a process in which a low-energy free electron is captured by a molecule, leading to the formation of a transient negative ion (TNI). This TNI can then decay by dissociating into a neutral radical and an anion. This process is of fundamental importance in understanding radiation damage to biological molecules and has applications in various fields, including plasma chemistry and environmental science.

For fluorinated nitrobenzene molecules, DEA studies reveal complex fragmentation patterns that are highly dependent on the position of the fluorine and nitro groups. The nitro group is a very efficient electron scavenger, and the initial electron attachment often occurs into a π* orbital of the nitro group. This leads to the formation of a parent molecular anion, NO₂⁻.

The subsequent dissociation of this TNI can proceed through various channels. One common pathway is the loss of a neutral NO₂ radical, leading to the formation of a fluorinated chlorophenyl anion. Another important pathway is the cleavage of a C-F or C-Cl bond. The relative probabilities of these different dissociation channels depend on the energy of the incident electron and the specific molecular structure.

For instance, in nitrobenzene, the dominant dissociation channel at low electron energies is the formation of the NO₂⁻ anion. In fluorinated nitrobenzenes, the presence of the fluorine atom can open up new dissociation pathways. The strong electron-withdrawing nature of the fluorine atom can influence the electron density distribution in the molecule and the stability of the resulting fragments.

Theoretical calculations are often employed to complement experimental DEA studies. These calculations can help to identify the electronic states of the TNI involved in the dissociation process and to map out the potential energy surfaces for the different fragmentation pathways. This combined experimental and theoretical approach provides a detailed picture of the intricate dynamics of dissociative electron attachment in these molecules.

| Process | Description | Key Species |

| Electron Attachment | A low-energy electron is captured by the molecule. | Free electron, neutral molecule |

| Formation of TNI | A transient negative ion is formed. | Molecular anion (e.g., [M]⁻) |

| Dissociation | The TNI breaks apart into a neutral radical and an anion. | Anionic fragment, neutral radical |

| Common Fragmentation Pathways | Loss of NO₂, cleavage of C-F or C-Cl bonds. | NO₂⁻, [M-NO₂]⁻, F⁻, Cl⁻ |

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental or theoretical spectroscopic data specifically for the compound This compound is not publicly available. The required information for Fourier-transform infrared (FTIR), Fourier-transform Raman (FT-Raman), Proton (¹H), Carbon-13 (¹³C), Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy could not be located.

Consequently, it is not possible to generate the requested article with the specified scientifically accurate data, detailed research findings, and data tables for each outlined section. The creation of such an article would necessitate fabricating data, which would be scientifically unsound.

For reference, spectroscopic data is available for related isomers and similar compounds, such as 1,4-dichloro-2-nitrobenzene, 1,2-dichloro-4-fluoro-5-nitrobenzene, and various fluoronitrobenzene derivatives. However, due to the strict instruction to focus solely on this compound, the data for these other compounds cannot be used as a substitute, as the spectroscopic characteristics of isomers can differ significantly.

Structural Elucidation and Spectroscopic Characterization of 1,4 Dichloro 2 Fluoro 6 Nitrobenzene

Advanced Spectroscopic Techniques for Molecular and Electronic Structure Determination

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of materials with unpaired electrons, making it uniquely suited for the detection and characterization of radical species. bruker.com Nitroaromatic compounds, including 1,4-dichloro-2-fluoro-6-nitrobenzene, can be reduced via a one-electron transfer process to form a stable nitro radical anion. researchgate.net

The detection of this radical anion by EPR spectroscopy provides significant insight into its electronic structure. The resulting EPR spectrum is characterized by hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei. For the radical anion of this compound, the primary hyperfine coupling would be with the nitrogen nucleus (¹⁴N, I=1) of the nitro group. This interaction typically splits the EPR signal into a characteristic triplet.

Further, smaller hyperfine couplings to the fluorine nucleus (¹⁹F, I=1/2) and the aromatic protons (¹H, I=1/2) would be expected, leading to additional splitting of the triplet signal. The magnitude of these coupling constants provides a map of the spin density distribution, indicating the extent to which the unpaired electron is delocalized over the aromatic ring and its substituents. While EPR is a highly applicable method for detecting such radicals, specific experimental EPR data for the this compound radical anion are not presently available in the literature. researchgate.netmdpi.comnih.gov

X-ray Crystallography for Precise Solid-State Structural Analysis

The molecular geometry of this compound is expected to feature a largely planar benzene (B151609) ring. However, significant steric strain between the bulky nitro group and the adjacent fluorine and chlorine substituents would likely cause the nitro group to twist out of the plane of the aromatic ring. mdpi.com This deviation from planarity is a common feature in ortho-substituted nitrobenzenes. researchgate.net

The bond lengths and angles within the molecule are influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro group and the halogens is expected to cause slight distortions in the benzene ring from a perfect hexagon. Expected bond lengths and angles, based on data from similar compounds, are compiled in the table below. researchgate.net

Table 1: Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| C-C (aromatic) | ~1.39 Å | Typical aromatic carbon-carbon bond length. |

| C-N | ~1.47 Å | Single bond between an aromatic carbon and the nitro group nitrogen. |

| N-O | ~1.22 Å | Characteristic bond length for a nitro group. |

| C-Cl | ~1.74 Å | Typical aromatic carbon-chlorine bond length. |

| C-F | ~1.35 Å | Typical aromatic carbon-fluorine bond length. |

| O-N-O Angle | ~124° | Angle within the nitro group. |

| C-N-O Angle | ~118° | Angle between the benzene ring and the nitro group. |

| C-C-C Angle (ring) | ~118-123° | Internal ring angles may deviate from the ideal 120° due to substituent effects. |

C-H···O Hydrogen Bonds: Weak hydrogen bonds are likely to form between the aromatic C-H groups of one molecule and the electronegative oxygen atoms of the nitro group on an adjacent molecule. These interactions are a common motif in the crystal structures of nitroaromatic compounds. rsc.org

Halogen···Halogen and Halogen···Oxygen Contacts: Interactions involving the chlorine and fluorine atoms are also anticipated. These can include short contacts between halogen atoms on neighboring molecules (e.g., Cl···Cl) or between a halogen and an oxygen atom of a nitro group (e.g., Cl···O). researchgate.net

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions. Due to the electron-deficient nature of the ring, a slipped-parallel or antiparallel orientation is often favored to minimize electrostatic repulsion and maximize dispersion forces. nih.govmdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance |

|---|---|---|---|

| Weak Hydrogen Bond | C-H | O (nitro) | 2.2 - 3.0 Å (H···O) |

| Halogen Contact | C-Cl | O (nitro) | < 3.27 Å (Cl···O) |

| Halogen Contact | C-Cl | Cl | < 3.50 Å (Cl···Cl) |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 Å (interplanar distance) |

Polymorphism is the phenomenon where a compound can crystallize into multiple distinct crystal structures, known as polymorphs. manchester.ac.uk These different forms can exhibit varied physical properties. Substituted organic molecules, like halogenated nitrobenzenes, are often prone to polymorphism due to the subtle balance of intermolecular forces that can lead to different stable packing arrangements. nih.govnih.gov

The specific crystallization conditions, such as solvent and temperature, can favor the formation of one polymorph over another. Each polymorph would feature a unique set of intermolecular interactions and packing motifs (e.g., herringbone vs. stacked). researchgate.net These different packing environments can, in turn, affect the molecular conformation, particularly the dihedral angle of the nitro group with respect to the benzene ring. nih.gov While no specific polymorphs of this compound have been documented, the potential for their existence is significant given the structural complexity of the molecule.

Crystallographic databases, most notably the Cambridge Structural Database (CSD), are indispensable resources in modern chemical research. wikipedia.orgre3data.org The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, containing over a million entries. nih.govmit.edupsds.ac.uk

For a compound like this compound, where the crystal structure may not yet be determined, the CSD serves several critical functions:

Structural Comparison: Researchers can search for and analyze the crystal structures of closely related molecules to predict the likely geometry, conformation, and packing motifs. uned.es

Geometric Analysis: The CSD allows for statistical analysis of vast amounts of structural data, enabling the determination of preferred bond lengths, bond angles, and torsional angles for specific chemical fragments. mdpi.com

Interaction Analysis: It provides a powerful tool to study the geometry and frequency of various intermolecular interactions, such as hydrogen bonds and halogen bonds, which is crucial for crystal engineering and understanding solid-state properties. mdpi.com

By leveraging the collective knowledge stored within the CSD, scientists can gain profound insights into the structural chemistry of a target molecule, guiding synthesis, crystallization experiments, and computational studies. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Modeling of 1,4 Dichloro 2 Fluoro 6 Nitrobenzene

Quantum Chemical Methods for Molecular Property Prediction

Quantum chemical methods are fundamental tools for predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular structure, vibrational frequencies, and other key characteristics. For halogenated nitrobenzenes, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for these calculations.

In studies of related compounds like 1,4-dichloro-2-nitrobenzene (B41259) (DCNB), DFT calculations with the B3LYP functional have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net For instance, research on DCNB utilized the B3LYP functional combined with various basis sets to simulate its infrared and Raman spectra, showing good agreement with experimental data. niscpr.res.in This approach allows for the reliable prediction of molecular structures and vibrational modes, which are essential for understanding the molecule's behavior. researchgate.net

Hartree-Fock (HF) and Post-Hartree-Fock (e.g., MP2) Approximations in Comparative Studies

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of its predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are built upon the HF approximation to include electron correlation effects, thereby improving accuracy. In comparative studies of substituted benzene (B151609) derivatives, both HF and DFT methods are often used. For example, computational analyses of molecules like 2-chloro-1-fluoro-4-nitrobenzene have employed both HF and DFT to characterize the molecule, comparing the theoretical predictions from both methods against experimental data. researchgate.netprensipjournals.com Such comparative studies are valuable for validating the results and understanding the limitations of each theoretical level.

Selection and Validation of Basis Sets for Accurate Computational Predictions

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide greater flexibility in describing the distribution of electrons, leading to more accurate results, but at a higher computational cost.

Commonly used basis sets for halogenated compounds include Pople-style basis sets like 6-31G(d,p), 6-311+G(d,p), and 6-311++G(d,p). niscpr.res.inresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately modeling molecules with lone pairs, electronegative atoms like halogens and oxygen, and for describing non-covalent interactions. For DCNB, studies have demonstrated that using basis sets such as B3LYP/6-311+G(d,p) and B3LYP/6-311++G(d,p) provides vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. niscpr.res.in The selection of an appropriate basis set is a critical step that must be validated by comparing calculated results with known experimental data whenever possible.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide powerful tools for this analysis, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) and its Correlation with Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates charge transfer within the molecule, which is a key aspect of its reactivity. For related compounds like DCNB, the calculated HOMO-LUMO energy gap has been used to reveal that charge transfer occurs within the molecule, indicating its potential for chemical reactions. researchgate.net

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-chloro-1-fluoro-4-nitrobenzene | DFT/B3LYP/6-311++G(d,p) | -7.89 | -3.45 | 4.44 |

| 2-chloro-1-fluoro-4-nitrobenzene | HF/6-311++G(d,p) | -8.12 | -2.98 | 5.14 |

Note: The data in the table is for the related compound 2-chloro-1-fluoro-4-nitrobenzene, presented as an example of the typical outputs from such calculations. researchgate.netprensipjournals.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Density Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For aromatic compounds with electron-withdrawing groups like nitro and halogen substituents, the MEP map can clearly identify the electrophilic and nucleophilic sites, guiding the understanding of their reaction mechanisms. In studies of chlorofluoronitrobenzene compounds, MEP analysis helps to identify potential sites for intermolecular interactions and chemical reactions. researchgate.netprensipjournals.com

Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions

No specific Natural Bond Orbital (NBO) analysis for 1,4-dichloro-2-fluoro-6-nitrobenzene has been found in the reviewed literature. NBO analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. However, studies applying this technique to this compound to elucidate its specific stabilizing interactions are not documented in the available search results.

Theoretical Prediction and Validation of Spectroscopic Parameters

There are no available studies that report the theoretical prediction and experimental validation of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound. Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate these parameters to complement experimental findings. Despite the utility of these methods, specific research applying them to this compound could not be located.

Thermodynamic and Kinetic Computational Investigations

Energetic Barriers and Profiles of Key Reaction Pathways

A search for computational investigations into the energetic barriers and reaction profiles for key pathways involving this compound did not yield any specific results. Such studies are crucial for understanding the reactivity and potential transformation of a chemical compound. However, detailed computational explorations of its reaction mechanisms have not been published in the accessible literature.

Simulation of Solvent Effects Using Continuum Models (e.g., CPCM)

Information regarding the simulation of solvent effects on this compound using continuum models like the Conductor-like Polarizable Continuum Model (CPCM) is not available. These models are used to computationally approximate how a solvent medium influences the behavior and properties of a molecule. No specific studies detailing the application of CPCM or similar models to this compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Quantum Chemical Descriptors

No Quantitative Structure-Activity Relationship (QSAR) studies that specifically include this compound and utilize its quantum chemical descriptors have been found. QSAR models are developed to predict the biological activity of chemicals based on their molecular structures and computed properties. While many QSAR studies exist for the broader class of nitroaromatic compounds, none of the available resources provide a specific analysis or model that incorporates this compound.

Advanced Research Applications and Future Directions

Emerging Synthetic and Functionalization Strategies for Dichloro-fluoro-nitrobenzene Derivatives

Recent research has focused on developing efficient and selective methods for the synthesis and subsequent functionalization of dichlorofluoronitrobenzene derivatives. These strategies are pivotal for accessing a diverse range of complex molecules. Key among these are palladium-catalyzed cross-coupling reactions and modern variations of nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-nitrogen and carbon-carbon bonds, respectively. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net The Buchwald-Hartwig amination, in particular, offers a powerful method for the synthesis of arylamines from aryl halides. wikipedia.orgyoutube.comwiley.com This reaction is noted for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for C-N bond formation. wikipedia.org The development of specialized phosphine ligands has been crucial to the success of these reactions, enabling the use of a wide variety of amines and aryl halides under milder conditions. youtube.comwiley.com

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, facilitating the formation of biaryl structures from aryl halides and boronic acids. researchgate.net This reaction is characterized by its mild reaction conditions and high tolerance for various functional groups.

Nucleophilic aromatic substitution (SNAr) remains a fundamental and widely utilized strategy for the functionalization of electron-deficient aromatic rings, such as those found in dichlorofluoronitrobenzene derivatives. The presence of strong electron-withdrawing groups, like the nitro group, activates the aromatic ring towards attack by nucleophiles.

Research Findings in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of palladium-catalyzed cross-coupling reactions is demonstrated in their application to a variety of halogenated aromatic substrates. While specific studies on 1,4-dichloro-2-fluoro-6-nitrobenzene are limited, research on analogous compounds provides valuable insights into potential synthetic pathways.

The Buchwald-Hartwig amination has been successfully employed for the amination of various aryl halides. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can influence the reaction's efficiency and scope. For instance, bulky, electron-rich phosphine ligands have been shown to be particularly effective. youtube.com

| Aryl Halide | Amine | Catalyst System (Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / Buchwald Ligand | NaOtBu | Toluene | Typically >80% |

| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | High |

The Suzuki-Miyaura coupling offers a reliable method for C-C bond formation. The reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base can generate complex biaryl products in good to excellent yields.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Acyl Chlorides | Phenylboronic Acids | Nitrile-functionalized NHC Palladium Complexes | K₂CO₃ | - | High |

Q & A

Q. What are the recommended methods for synthesizing 1,4-dichloro-2-fluoro-6-nitrobenzene in laboratory settings?

Synthesis typically involves sequential halogenation and nitration of benzene derivatives. A feasible approach includes:

- Step 1 : Fluorination and chlorination of nitrobenzene precursors using halogenating agents (e.g., Cl2/FeCl3 or F2/HF) under controlled temperatures (40–60°C).

- Step 2 : Nitration via mixed acid (HNO3/H2SO4) at low temperatures (0–5°C) to avoid over-nitration.

- Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity using melting point analysis (expected range: ~53–64°C based on analogous dichloro-nitrobenzene compounds) .

Q. How should researchers handle safety protocols for this compound during experiments?

- Exposure Limits : Adhere to occupational exposure limits (OELs) of 0.1 mg/m<sup>3</sup> for similar nitroaromatic compounds .

- Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if necessary.

- Skin Contact : Wash immediately with soap and water; remove contaminated clothing.

- Eye Exposure : Rinse with water or saline for 15 minutes.

- Storage : Keep in airtight containers away from light and heat sources (≤25°C) .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopy : Use <sup>19</sup>F NMR (δ ~ -110 ppm for aromatic fluorine) and <sup>13</sup>C NMR to confirm substitution patterns.

- Chromatography : HPLC with UV detection (λ = 260–280 nm) for purity assessment.

- Physical Properties : Compare observed melting point (mp) and solubility (e.g., soluble in ethanol, ethyl acetate; sparingly soluble in water) with literature values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to evaluate electron-withdrawing effects of nitro and halogen groups.

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic centers (C-1 and C-4 due to chloro/fluoro groups) and nucleophilic attack sites (meta to nitro group).

- Validation : Cross-reference with experimental kinetic data (e.g., SNAr reaction rates with amines) .

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

- Iterative Analysis : Re-examine reaction conditions (e.g., temperature, stoichiometry) and purity of precursors.

- Cross-Validation : Use multiple techniques (e.g., GC-MS, IR, elemental analysis) to confirm structural assignments.

- Database Comparison : Leverage PubChem or Reaxys to verify spectral signatures of intermediates .

Q. What strategies optimize regioselectivity during functionalization of this compound?

- Directing Effects : Utilize the nitro group’s meta-directing influence to control substitution sites.

- Protecting Groups : Temporarily protect reactive positions (e.g., fluorine) using trimethylsilyl (TMS) groups before nitration .

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) for C–F bond activation in cross-coupling reactions .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

- Accelerated Degradation Tests :

- Acidic/Base Conditions : Reflux in 1M HCl/NaOH (70°C, 24h) and monitor decomposition via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C).

- Recommendations : Avoid prolonged storage in polar aprotic solvents (e.g., DMSO) due to potential nitro group reduction .

Methodological Notes

-

Data Tables :

Property Value/Description Source Molecular Formula C6H2Cl2FNO2 Melting Point ~53–64°C (analogous compounds) Solubility in Ethanol High (>50 mg/mL) -

Contradiction Management : If discrepancies arise between computational predictions and experimental results, prioritize empirical validation and consult multi-database references (e.g., PubChem, DSSTox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.